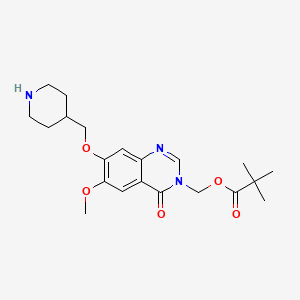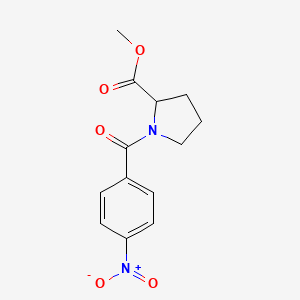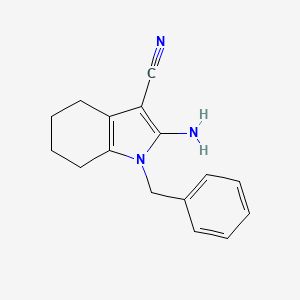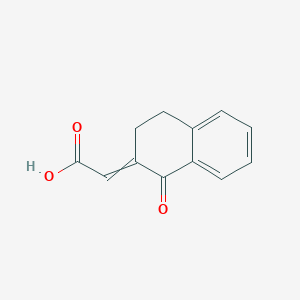
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 8th position and a tetrazole ring at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated at the 8th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Tetrazole Formation: The brominated quinoline is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring at the 3rd position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cyclization: Catalysts like copper(I) iodide or palladium(II) acetate in the presence of ligands such as triphenylphosphine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution: Formation of 8-substituted quinoline derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Sensors: Use in the design of chemical sensors for detecting specific analytes due to its unique reactivity and binding properties.
Mecanismo De Acción
The mechanism of action of 8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting biological pathways critical for disease progression.
Materials Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Biological Studies: It may interact with cellular components, leading to antimicrobial or anticancer effects through mechanisms such as DNA intercalation or enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
8-chloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Similar structure but with a chlorine atom instead of bromine.
8-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Similar structure but with a fluorine atom instead of bromine.
3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Lacks the halogen substitution at the 8th position.
Uniqueness
8-bromo-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is unique due to the presence of both the bromine atom and the tetrazole ring, which confer distinct electronic and steric properties. These features can influence its reactivity, biological activity, and suitability for various applications compared to its analogs.
Propiedades
Número CAS |
61338-40-7 |
|---|---|
Fórmula molecular |
C10H6BrN5O |
Peso molecular |
292.09 g/mol |
Nombre IUPAC |
8-bromo-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6BrN5O/c11-7-3-1-2-5-8(7)12-4-6(9(5)17)10-13-15-16-14-10/h1-4H,(H,12,17)(H,13,14,15,16) |
Clave InChI |
LIDNYRBHBXFSLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8640192.png)

![Methyl 3-[(4-ethylphenyl)methyl]-4-hydroxybenzoate](/img/structure/B8640214.png)




